molecular formula C16H14N4O8S2 B2375207 ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-79-6

ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2375207
CAS No.: 865247-79-6
M. Wt: 454.43
InChI Key: SWLBVXUQFANQMC-VLGSPTGOSA-N
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Description

This compound features a benzothiazole core fused with a dihydrothiazole ring, substituted at position 6 with a sulfamoyl group (-SO₂NH₂). The (2Z)-imino linkage connects the benzothiazole to a 5-nitrofuran-2-carbonyl moiety, while an ethyl acetate ester is attached to the dihydrothiazol-3-yl group. Its molecular formula is C₁₈H₁₅N₅O₉S₂ (MW: 509.47 g/mol), and it is structurally characterized by the interplay of electron-withdrawing (nitrofuran, sulfamoyl) and ester functionalities.

Properties

IUPAC Name

ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8S2/c1-2-27-14(21)8-19-10-4-3-9(30(17,25)26)7-12(10)29-16(19)18-15(22)11-5-6-13(28-11)20(23)24/h3-7H,2,8H2,1H3,(H2,17,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLBVXUQFANQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and analogs identified in the literature:

Compound Name / CAS / Source Core Structure Substituent at Position 2 (Imino Group) Substituent at Position 6 (Benzothiazole) Molecular Formula Molecular Weight (g/mol)
Target Compound 2,3-Dihydro-1,3-benzothiazole 5-Nitrofuran-2-carbonyl Sulfamoyl (-SO₂NH₂) C₁₈H₁₅N₅O₉S₂ 509.47
Ethyl 2-[(2Z)-2-[(3,5-Dinitrobenzoyl)imino]-6-sulfamoyl analog 2,3-Dihydro-1,3-benzothiazole 3,5-Dinitrobenzoyl Sulfamoyl (-SO₂NH₂) C₁₉H₁₅N₅O₁₀S₂ 541.48
Ethyl 2-{(2Z)-2-[(1-Naphthylsulfonyl)imino]...acetate monohydrate 2,3-Dihydro-1,3-thiazole 1-Naphthylsulfonyl Methyl (acetate group) C₂₀H₂₁N₃O₅S₂·H₂O 487.55 (anhydrous)
(±)-Ethyl (Z)-2-(2-((1-(Cyclopentylsulfonyl)pyrrolidine-3-carbonyl)imino)-3-hydroxy...acetate (43b) Dihydrothiazole Cyclopentylsulfonyl-pyrrolidine Hydroxy (-OH) C₂₂H₃₂N₄O₈S₂ 584.68

Key Observations :

  • Sulfonamide vs. Sulfonyl : The sulfamoyl group (-SO₂NH₂) in the target compound and contrasts with sulfonyl (-SO₂-) in and , affecting hydrogen-bonding capacity and solubility .
  • Ring Systems : The dihydrothiazole in the target and vs. dihydrothiazole with pyrrolidine in alters conformational flexibility.

Analytical Techniques :

  • NMR/IR/MS : Used extensively for confirming substituent identity and purity in .
  • Crystallography : SHELX and ORTEP tools resolve stereochemistry and hydrogen-bonding patterns critical for stability .

Physicochemical and Functional Implications

  • Solubility : The sulfamoyl group in the target and enhances water solubility compared to sulfonyl analogs (e.g., ).
  • Thermal Stability : Nitrofuran and dinitrobenzoyl groups may lower melting points due to steric hindrance, whereas rigid naphthyl systems () increase crystallinity.
  • Biological Activity : While direct data are absent, nitrofurans are associated with antimicrobial activity, and sulfonyl/sulfamoyl groups are common in pesticidal agents (e.g., triazine derivatives in ).

Biological Activity

Ethyl 2-[(2Z)-2-[(5-nitrofuran-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the class of nitrofuran derivatives. These compounds are recognized for their diverse biological activities, particularly their antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, with the following structural formula:

C16H14N4O8S2\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{8}\text{S}^{2}

This structure features a nitrofuran moiety, which is critical for its biological activity. The presence of a sulfonamide group enhances its antimicrobial properties by inhibiting bacterial folic acid synthesis.

The biological activity of this compound primarily involves its interaction with bacterial DNA . The nitro group can be reduced to form reactive intermediates that damage DNA and inhibit bacterial growth. This mechanism is similar to other nitrofuran derivatives known for their antibacterial effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria , showcasing minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Profile

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Klebsiella pneumoniae0.25
Enterobacter cloacae0.25
Enterococcus faecalis0.25

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Studies

  • Study on Antifungal Activity : A recent investigation evaluated the antifungal properties of various nitrofuran derivatives, including this compound. Results showed potent activity against several fungal species with low toxicity profiles .
  • Toxicological Assessment : In another study focusing on safety, the compound exhibited low toxicity in vitro, suggesting a favorable therapeutic index for further development in clinical settings .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions, starting with precursor activation (e.g., coupling of nitrofuran-carbonyl imino groups to the benzothiazole core) followed by sulfamoyl group introduction. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) to track intermediate formation . Final purification often employs recrystallization or column chromatography.

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing Z/E isomerism in imino groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns for sulfur/nitrogen atoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate imino group coupling .
  • Scalability : Pilot studies using flow chemistry (e.g., continuous stirred-tank reactors) reduce batch variability .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in the benzothiazole core .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What methodological approaches assess the compound’s stability under varying storage conditions?

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Accelerated stability studies : Monitor purity via HPLC over 1–3 months at elevated temperatures to extrapolate shelf life .
  • Hydrolysis/Oxidation assays : Use buffers (pH 1–13) and radical initiators (e.g., H₂O₂) to probe susceptibility .

Q. How can computational modeling predict reactivity for targeted derivatization?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize functional group modifications .
  • Retrosynthetic analysis : Tools like Synthia™ suggest feasible routes for introducing sulfamoyl or nitrofuran modifications .

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